![molecular formula C25H23NO5 B14971834 7'-hydroxy-8'-[(4-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14971834.png)
7'-hydroxy-8'-[(4-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione
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Overview
Description
7’-HYDROXY-8’-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is a complex organic compound that belongs to the class of bichromene derivatives This compound is characterized by the presence of a hydroxy group, a methylpiperidinyl group, and a bichromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-HYDROXY-8’-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bichromene core, introduction of the hydroxy group, and attachment of the methylpiperidinyl group. Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7’-HYDROXY-8’-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bichromene core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methylpiperidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the bichromene core can produce dihydro derivatives .
Scientific Research Applications
7’-HYDROXY-8’-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 7’-HYDROXY-8’-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE involves its interaction with specific molecular targets and pathways. The hydroxy group and bichromene core play crucial roles in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A simpler analog with a single piperidine ring and a methyl group.
1-Methyl-4-hydroxypiperidine: Contains a hydroxy group and a methyl group on a piperidine ring.
N-Methyl-4-piperidinol: Similar structure with a hydroxy group and a methyl group on a piperidine ring
Uniqueness
7’-HYDROXY-8’-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is unique due to its bichromene core structure, which imparts distinct chemical and biological properties. This compound’s combination of functional groups and core structure makes it a valuable molecule for various scientific research applications .
Properties
Molecular Formula |
C25H23NO5 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C25H23NO5/c1-15-8-10-26(11-9-15)14-20-21(27)7-6-17-18(13-23(28)31-24(17)20)19-12-16-4-2-3-5-22(16)30-25(19)29/h2-7,12-13,15,27H,8-11,14H2,1H3 |
InChI Key |
QWWWGBXHGILUTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
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